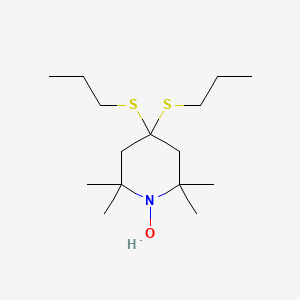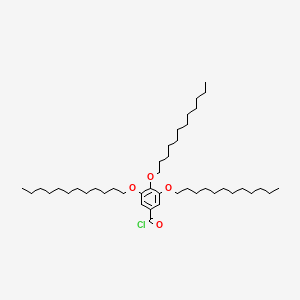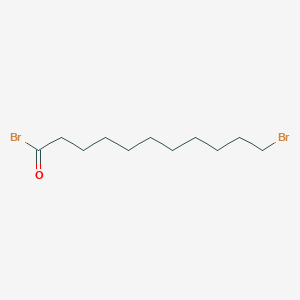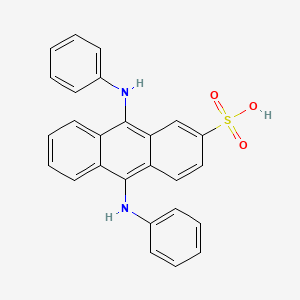
9,10-Dianilinoanthracene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dianilinoanthracene-2-sulfonic acid is an organic compound that belongs to the anthracene family It is characterized by the presence of two aniline groups attached to the 9 and 10 positions of the anthracene ring, and a sulfonic acid group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dianilinoanthracene-2-sulfonic acid typically involves the sulfonation of anthracene followed by the introduction of aniline groups. The process can be summarized as follows:
Sulfonation of Anthracene: Anthracene is treated with sulfuric acid to introduce a sulfonic acid group at the 2 position, forming anthracene-2-sulfonic acid.
Nitration and Reduction: The sulfonated anthracene undergoes nitration to introduce nitro groups at the 9 and 10 positions. The nitro groups are then reduced to amine groups using a reducing agent such as tin(II) chloride in hydrochloric acid.
Aniline Substitution: The resulting amine groups are substituted with aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dianilinoanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonate or sulfonamide derivatives.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Dianilinoanthracene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of biological processes and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 9,10-Dianilinoanthracene-2-sulfonic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: A similar compound with phenyl groups instead of aniline groups.
9,10-Anthraquinone-2-sulfonic acid: Contains a quinone group instead of aniline groups.
Uniqueness
9,10-Dianilinoanthracene-2-sulfonic acid is unique due to the presence of both aniline and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
127414-75-9 |
|---|---|
Fórmula molecular |
C26H20N2O3S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
9,10-dianilinoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H20N2O3S/c29-32(30,31)20-15-16-23-24(17-20)26(28-19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)27-18-9-3-1-4-10-18/h1-17,27-28H,(H,29,30,31) |
Clave InChI |
HDBKUJBDEABRQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C=CC(=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


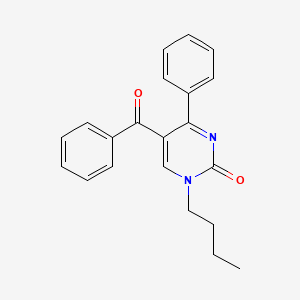
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
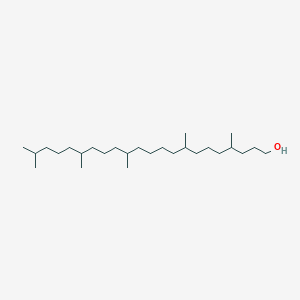
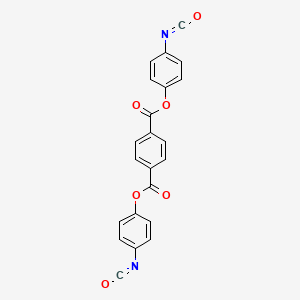
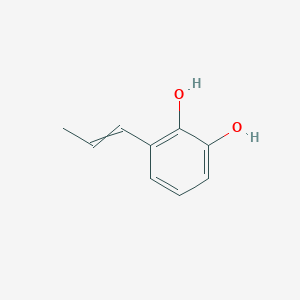
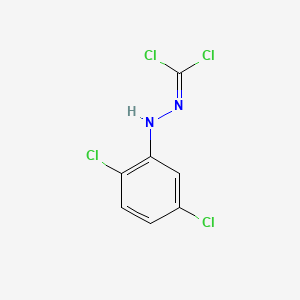
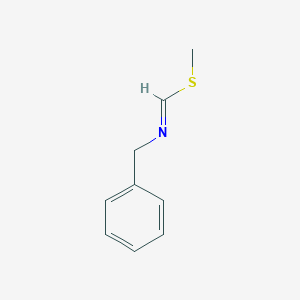
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
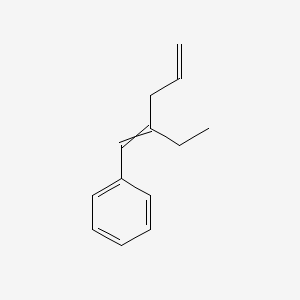
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
